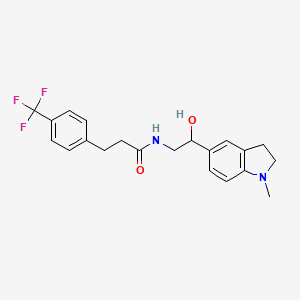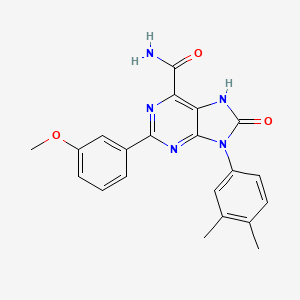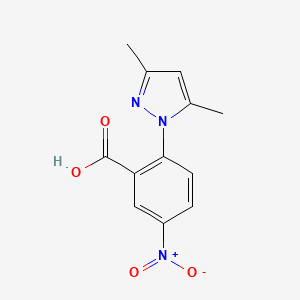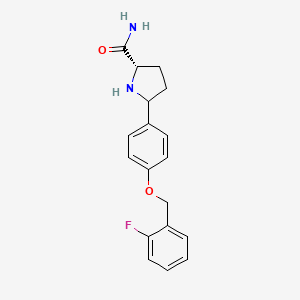
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). CDKs are a family of protein kinases that play a critical role in cell cycle regulation and are often overexpressed in cancer cells. The inhibition of CDKs has emerged as a promising strategy for cancer therapy, and AG-024322 has shown potential as a novel anticancer agent.
Wirkmechanismus
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits CDK1 and CDK2 by binding to the ATP-binding site of the kinase domain. CDK1 and CDK2 are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK3) and Aurora kinase A (AURKA), which may contribute to its anticancer activity.
Biochemical and Physiological Effects
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK1 and CDK2. In addition, 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for lab experiments include its potent anticancer activity, its ability to induce cell cycle arrest and apoptosis, and its ability to sensitize cancer cells to other anticancer agents. The limitations of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for lab experiments include its relatively low solubility, which can make it difficult to administer in vivo, and its potential off-target effects on other kinases, which may limit its specificity.
Zukünftige Richtungen
For research on 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include the development of more potent and specific CDK inhibitors, the investigation of the mechanisms of resistance to CDK inhibitors, and the identification of biomarkers that can predict response to CDK inhibitors. In addition, the combination of CDK inhibitors with other anticancer agents, such as immune checkpoint inhibitors, is an area of active investigation.
Synthesemethoden
The synthesis of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, starting with the reaction of 4-fluorobenzylamine with 2,6-dichloropurine to form the intermediate 7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The intermediate is then reacted with isobutylthiol in the presence of base to form the final product, 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Wissenschaftliche Forschungsanwendungen
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied extensively in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can inhibit tumor growth and prolong survival in mouse models of cancer.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-11(2)10-26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZFWIFVFZIAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

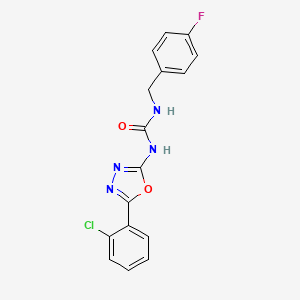
![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)
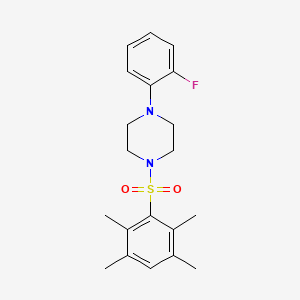
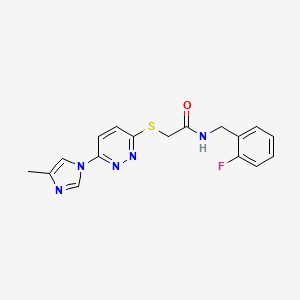
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)

